molecular formula C15H13FN2O2 B2452673 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-29-1

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2452673
CAS No.: 339027-29-1
M. Wt: 272.279
InChI Key: CARXCMMLHORHPQ-UHFFFAOYSA-N
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Description

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of an allyl group, a fluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the nitrogen atom of the dihydropyridine ring.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • 1-allyl-N-(4-bromophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • 1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-2-9-18-10-3-4-13(15(18)20)14(19)17-12-7-5-11(16)6-8-12/h2-8,10H,1,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARXCMMLHORHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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